molecular formula C10H8N2OS2 B2628461 (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 117837-26-0

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2628461
CAS No.: 117837-26-0
M. Wt: 236.31
InChI Key: HXJMWXZUPOLKIM-ONEGZZNKSA-N
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Description

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a thiazole ring and a thiophene ring connected by a propenamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the Rings: The thiazole and thiophene rings are then coupled using a suitable linker, such as a propenamide group, through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed.

    Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles such as amines in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups attached to the thiazole or thiophene rings.

Scientific Research Applications

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-(1,3-thiazol-2-yl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    (2E)-N-(1,3-thiazol-2-yl)-3-(benzothiophen-2-yl)prop-2-enamide: Similar structure but with a benzothiophene ring instead of a thiophene ring.

Uniqueness

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific combination of thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-7H,(H,11,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMWXZUPOLKIM-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328306
Record name (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117837-26-0
Record name (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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